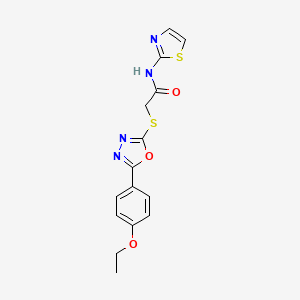

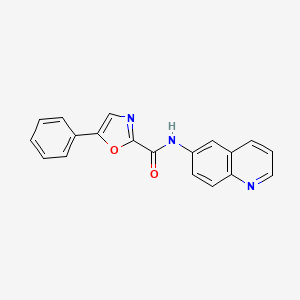

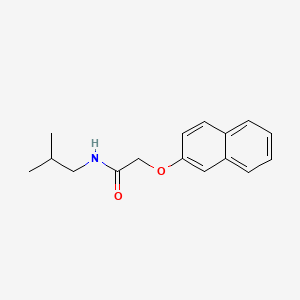

![molecular formula C20H14ClN3OS B2516413 4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione CAS No. 524062-94-0](/img/structure/B2516413.png)

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione" is a derivative of quinazoline, a bicyclic compound that consists of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. Quinazoline derivatives are known for their wide range of biological activities and have been studied for their potential use in medicinal chemistry.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the amination of chloro-substituted quinolines. For instance, novel 4-amino-2-phenylquinoline derivatives can be synthesized by reacting 4-chloro-2-arylquinoline compounds with amide solvents under reflux conditions . The efficiency of the amination process is influenced by the steric and electronic effects of the substituents on the amino group, with the activity of various amide solvents ranked in a specific order based on their effectiveness .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be further modified by introducing various substituents. These modifications can significantly alter the electronic and steric properties of the molecule, potentially affecting its biological activity. For example, the introduction of a 2-aminoethyl group on a triazoline-thione derivative can lead to compounds with expected pharmacological action on the central nervous system .

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. For instance, aminomethylation reactions involving the nitrogen atom of the thioamide group have been studied, leading to the formation of salts with secondary amines . The reactivity of these compounds can be further explored by examining the stability of their hydroxymethyl and chloromethyl derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The introduction of different substituents can lead to variations in properties such as acidity, stability, and reactivity. For example, the aminomethylation of triazolinethione derivatives results in a decrease in the acidity of the thione and an increase in the stability of certain derivatives . Additionally, the antimicrobial activity of these compounds can be assessed through their interaction with various microorganisms, and some derivatives have shown promising results when compared with standard drugs .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Applications

Quinazoline derivatives have been synthesized and evaluated for their antimicrobial properties. Patel and Shaikh (2011) demonstrated the preparation of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and assessed their antimicrobial activities, finding compounds with significant activity against standard drugs (Patel & Shaikh, 2011). Similarly, Desai, Shihora, and Moradia (2007) synthesized new quinazolines and characterized them as potential antimicrobial agents, offering a foundation for further exploration in this area (Desai, Shihora, & Moradia, 2007).

Antifungal and Antibacterial Efficacy

Bektaş et al. (2007) investigated the antimicrobial activities of some new 1,2,4-triazole derivatives, highlighting the potential of these compounds in combating microbial resistance. Their findings suggest that certain derivatives possess good or moderate activities against a range of microorganisms (Bektaş et al., 2007).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) synthesized novel 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives and evaluated them for anti-inflammatory and analgesic activity. Their research contributes to the development of new therapeutic agents in this domain (Farag et al., 2012).

Potential Anticancer Properties

Mphahlele, Mmonwa, Aro, McGaw, and Choong (2018) prepared a series of indole-aminoquinazolines and assessed their cytotoxicity against various cancer cell lines. Their findings indicate that certain combinations of quinazoline and indole moieties exhibit significant and moderate activity against specific cell lines, highlighting the anticancer potential of these hybrids (Mphahlele et al., 2018).

Propriétés

IUPAC Name |

4-[4-(4-chlorophenoxy)anilino]-4aH-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3OS/c21-13-5-9-15(10-6-13)25-16-11-7-14(8-12-16)22-19-17-3-1-2-4-18(17)23-20(26)24-19/h1-12,17H,(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZEPTSPBIUOLJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=NC(=S)N=C2NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{[4-(4-Chlorophenoxy)phenyl]amino}-1,2-dihydroquinazoline-2-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

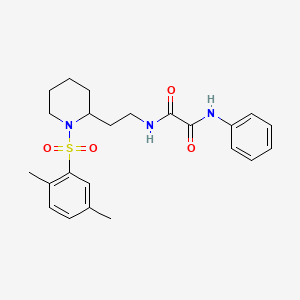

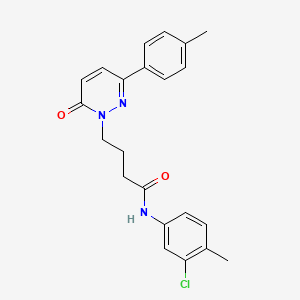

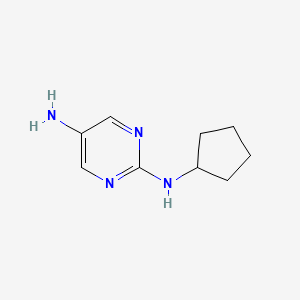

![4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride](/img/structure/B2516338.png)

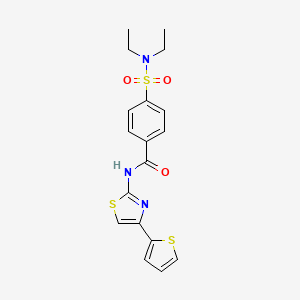

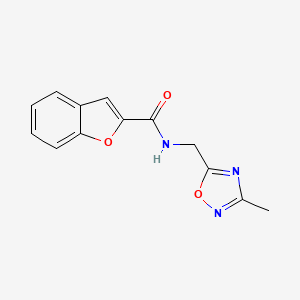

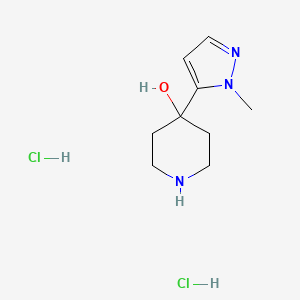

![2-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2516339.png)

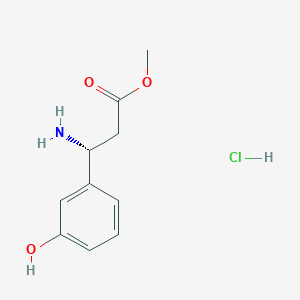

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B2516346.png)